(4-Bromo-2-cyanophenyl)methanesulfonyl chloride

Sulfonamide Synthesis Nucleophilic Displacement Intermediate Yield

This advanced intermediate combines an ortho-cyano and para-bromo substitution pattern with a critical methylene linker—a structural feature absent in direct aryl-sulfonyl analogs. The cyano group enhances electrophilicity for rapid, high-yield sulfonamide library synthesis, while the bromo handle enables robust Suzuki, Buchwald-Hartwig, or Sonogashira coupling. The methylene spacer is essential for downstream spirocyclic β-sultam formation and preserves sulfonyl chloride reactivity during cross-coupling steps, eliminating deactivation issues common to 4-bromo-2-cyanobenzenesulfonyl chloride. Suitable for fragment-based drug discovery, where the bromine atom provides anomalous X-ray scattering for unambiguous binding-mode determination.

Molecular Formula C8H5BrClNO2S
Molecular Weight 294.55 g/mol
Cat. No. B13070477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-cyanophenyl)methanesulfonyl chloride
Molecular FormulaC8H5BrClNO2S
Molecular Weight294.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C#N)CS(=O)(=O)Cl
InChIInChI=1S/C8H5BrClNO2S/c9-8-2-1-6(5-14(10,12)13)7(3-8)4-11/h1-3H,5H2
InChIKeyUDFKFWRZTKTAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Bromo-2-cyanophenyl)methanesulfonyl chloride Procurement Guide: A Unique ortho-Cyano Bromobenzyl Sulfonyl Chloride Building Block


(4-Bromo-2-cyanophenyl)methanesulfonyl chloride (CAS 1881202-32-9) is a benzenemethanesulfonyl chloride derivative characterized by an ortho-cyano and a para-bromo substitution on the phenyl ring . This combination of functional groups—an electrophilic sulfonyl chloride, a carbon-bromine bond for cross-coupling, and a nitrile for electronic tuning—defines its utility as an advanced intermediate in medicinal chemistry and organic synthesis . The methylene linker between the aromatic core and the sulfonyl chloride group is a critical structural feature that distinguishes its reactivity profile, particularly in sulfonamide and sulfonate ester formation, from its direct aryl-sulfonyl analogs .

Why Generic Substitution of (4-Bromo-2-cyanophenyl)methanesulfonyl chloride Fails


Direct substitution with analogs like 4-bromobenzylsulfonyl chloride or 4-bromo-2-cyanobenzenesulfonyl chloride is not viable due to the profound impact of the ortho-cyano and methylene spacer on reaction outcomes. The cyano group strongly deactivates the ring and influences the electrophilicity of the sulfonyl chloride via inductive effects, while the benzylic methylene group introduces conformational flexibility and alters the pKa of adjacent protons, conditions that are absent in direct aryl-sulfonyl chlorides [1]. These electronic and steric differences lead to divergent reaction rates and product yields in nucleophilic displacement reactions, making the target compound a distinct chemical entity for specific synthetic pathways .

Quantitative Evidence Guide for Differentiating (4-Bromo-2-cyanophenyl)methanesulfonyl chloride from Competitor Intermediates


Structural Reactivity Impact: Methylene Spacer vs. Direct Aryl Attachment in Sulfonamide Formation Yield

The presence of a methylene spacer in (4-bromo-2-cyanophenyl)methanesulfonyl chloride provides a distinct reactivity advantage over the direct aryl-sulfonyl chloride analog (4-bromo-2-cyanobenzenesulfonyl chloride) in certain nucleophilic displacement reactions [1]. While direct comparative kinetic data are scarce, class-level inference from sulfonyl chloride reactivity indicates that benzylsulfonyl chlorides react with primary amines approximately 20-50% faster than their phenylsulfonyl counterparts under standardized conditions due to reduced steric hindrance around the electrophilic sulfur center [2]. This translates to higher isolated yields in the rapid synthesis of disulfonamide libraries, where the target compound's precursor was used to generate N-(4-bromo-2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide in high yield as a representative model [1].

Sulfonamide Synthesis Nucleophilic Displacement Intermediate Yield

Electronic Tuning: The Effect of the ortho-Cyano Group on Sulfonyl Chloride Electrophilicity

The target compound's ortho-cyano group is a strong electron-withdrawing substituent that significantly enhances the electrophilicity of the methylene-attached sulfonyl chloride compared to the non-cyano analog 4-bromobenzylsulfonyl chloride . The Hammett substituent constant (σm) for a cyano group is +0.56, which predicts a substantial positive charge density increase at the reaction center [1]. This manifests as faster hydrolysis and aminolysis rates, making it a more reactive intermediate for amine capping and library synthesis.

Physical Organic Chemistry Hammett Analysis Electrophilicity

Dual Synthetic Handle: Orthogonal Reactivity of C-Br and SO2Cl Enabled by the Methylene Spacer

The methylene spacer in (4-bromo-2-cyanophenyl)methanesulfonyl chloride decouples the reactivity of the sulfonyl chloride from the aromatic ring, enabling truly orthogonal functionalization sequences that are not possible with 4-bromo-2-cyanobenzenesulfonyl chloride . In the direct aryl analog, the sulfonyl chloride is strongly deactivated by the conjugated cyano and bromo substituents, limiting its value in sequential one-pot protocols. Evidence from related cyanomethanesulfonyl chlorides 15a and 15b demonstrates that the isolated methylene-linked sulfonyl chlorides are stable intermediates that can be transformed to sulfonyl fluorides in 66-77% yield, a key step in synthesizing spirocyclic sultam building blocks [1].

Cross-Coupling Orthogonal Reactivity Drug Discovery Intermediates

Physicochemical Differentiation: Molecular Weight, cLogP, and Hydrogen Bond Acceptor Count

The introduction of the cyano group and methylene spacer in the target compound favorably shifts key drug-discovery-relevant physicochemical parameters relative to 4-bromobenzylsulfonyl chloride . (4-Bromo-2-cyanophenyl)methanesulfonyl chloride has a molecular weight of 294.55 g/mol and a predicted cLogP of approximately 1.8, compared to 269.54 g/mol and a higher cLogP of ~2.5 for the non-cyano analog [1]. The additional hydrogen bond acceptor (nitrile) improves aqueous solubility and provides an anchoring point for target engagement, properties critical for generating lead-like fragments that comply with the Rule of Three.

Drug-likeness Lead Optimization Physicochemical Property

Single Crystal X-ray Validation of Derived Structures Confirms Design Integrity of the Cyano-Methanesulfonamide Motif

The structural integrity and conformational preferences of molecules derived from the target compound have been unambiguously confirmed by single crystal X-ray diffraction (XRD) [1]. N-(4-bromo-2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide (2a), a direct disulfonamide product of a methanesulfonyl chloride precursor analogous to the target, was crystallized and its geometry solved to high resolution. This crystallographic proof demonstrates that the 4-bromo-2-cyanophenylmethanesulfonyl scaffold reliably organizes into predictable molecular geometries, a feature not readily assessed for less-characterized aryl-sulfonyl chloride analogs [2].

Crystallography Structural Biology Conformational Analysis

High-Value Application Scenarios for (4-Bromo-2-cyanophenyl)methanesulfonyl chloride


Rapid Assembly of Disulfonamide Libraries for Biological Screening

The high reactivity of the methanesulfonyl chloride group, enhanced by the ortho-cyano substituent, enables the rapid, parallel synthesis of disulfonamide libraries via one-pot pyridine-mediated protocols [1]. Unlike the direct aryl analog, the methylene spacer ensures complete conversion with a wide range of aliphatic and aromatic amines, minimizing purification bottlenecks in high-throughput synthesis workflows.

Synthesis of Spirocyclic Sultam Building Blocks for Drug Discovery

The methylene linker is essential for the downstream conversion to spirocyclic β-sultams, a prominent class of 3D-shaped building blocks that mimic saturated nitrogen heterocycles [1]. The target compound's sulfonyl chloride can be readily transformed to the corresponding sulfonyl fluoride, which then undergoes intramolecular reductive cyclization to form the sultam ring—a pathway that is not accessible to direct aryl-sulfonyl chloride analogs due to geometric constraints [1].

Orthogonal Bioconjugation via Sequential Pd-Catalyzed Cross-Coupling and Sulfonamide Formation

The para-bromo group serves as a robust handle for Suzuki, Buchwald-Hartwig, or Sonogashira coupling, while the methanesulfonyl chloride reacts selectively with lysine residues or amino-termini of peptides [1]. The methylene spacer ensures that the sulfonyl chloride is not deactivated by the electron-withdrawing cyano group during the cross-coupling step, a common problem that plagues the direct analog 4-bromo-2-cyanobenzenesulfonyl chloride, where the sulfonyl group's electrophilicity is compromised by conjugation with the ring [2].

Crystallographic Fragment Screening and Structure-Based Design

The availability of a high-resolution crystal structure for a close derivative validates the molecular geometry and intermolecular interaction patterns of this scaffold [1]. This enables its confident use in fragment-based drug discovery, where the bromine atom also provides anomalous scattering for unambiguous binding-mode determination by X-ray crystallography, a feature absent in non-brominated phenyl methanesulfonyl chlorides.

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